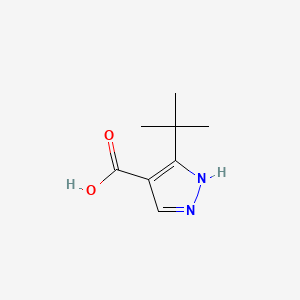

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)4-9-10-6/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYRBBYXHPMQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152540-42-5 | |

| Record name | 3-tert-butyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Among the vast library of pyrazole-based building blocks, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152540-42-5) represents a particularly valuable intermediate.[4] The sterically demanding tert-butyl group at the C3 position can impart unique pharmacological properties and metabolic stability to derivative compounds, while the carboxylic acid at C4 provides a versatile handle for further synthetic elaboration. This guide offers a comprehensive, field-proven methodology for the synthesis of this key intermediate, coupled with a detailed protocol for its structural characterization, designed to ensure both high yield and verifiable purity.

Part 1: Strategic Synthesis Pathway

The synthesis of polysubstituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, remaining a robust and reliable method.[5][6] Our strategy leverages this classic transformation, optimized for the specific target molecule. The pathway is designed as a two-step sequence commencing with a commercially available precursor, ensuring efficiency and reproducibility.

The core logic involves the initial formation of the pyrazole ester, ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, via a cyclocondensation reaction. This is followed by a straightforward saponification to yield the desired carboxylic acid. This approach is advantageous as the intermediate ester is typically easier to purify via standard techniques like column chromatography before the final hydrolysis step.

Caption: Synthetic workflow for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.

Part 2: Experimental Protocols

These protocols are designed as self-validating systems. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving the desired outcome.

Protocol 2.1: Synthesis of Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

The foundational step is the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with a hydrazine derivative.[5][7] This reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Materials:

-

Ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate (1 equiv.)

-

Hydrazine hydrate (1.1 equiv.)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate.

-

Dissolve the starting material in absolute ethanol (approx. 5 mL per 1 g of substrate).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Slowly add hydrazine hydrate to the stirring solution at room temperature. An initial exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester.

Protocol 2.2: Synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[8] This saponification is a standard transformation, driven to completion by the formation of the carboxylate salt. Subsequent acidification precipitates the final product.

Materials:

-

Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (1 equiv.)

-

Potassium Hydroxide (KOH) (3 equiv.)

-

Ethanol/Water (3:1 v/v)

-

Hydrochloric Acid (2M)

Procedure:

-

Dissolve the ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate in a 3:1 mixture of ethanol and water in a round-bottom flask.

-

Add potassium hydroxide pellets to the solution.

-

Heat the mixture to reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[8]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow, dropwise addition of 2M hydrochloric acid. A white precipitate will form.

-

Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the product under vacuum to a constant weight to yield 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a white solid.

Part 3: Structural Characterization and Data

Rigorous characterization is non-negotiable for validating the identity and purity of the final compound. The following data are representative of a successfully synthesized and purified sample.

Spectroscopic Data Summary

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

| Technique | Parameter | Expected Value / Observation | Rationale |

| ¹H NMR | δ (ppm), CDCl₃ | ~13.0 (br s, 1H) | Carboxylic Acid OH |

| ~11.5 (br s, 1H) | Pyrazole NH | ||

| ~7.9 (s, 1H) | Pyrazole C5-H | ||

| ~1.4 (s, 9H) | tert-Butyl C(CH ₃)₃ | ||

| ¹³C NMR | δ (ppm), CDCl₃ | ~168 | C =O (Carboxylic Acid) |

| ~158 | Pyrazole C 3 | ||

| ~140 | Pyrazole C 5 | ||

| ~110 | Pyrazole C 4 | ||

| ~33 | tert-Butyl C (CH₃)₃ | ||

| ~30 | tert-Butyl C(C H₃)₃ | ||

| IR | ν (cm⁻¹) | 3300-2500 (very broad) | O-H stretch (H-bonded Carboxylic Acid)[9][10] |

| ~1680 (strong) | C=O stretch (Carboxylic Acid)[9][10] | ||

| ~1560 | C=N stretch (Pyrazole Ring) | ||

| HRMS | [M+H]⁺ | C₈H₁₂N₂O₂ + H⁺ | Calculated m/z: 169.0972, Found: 169.097x |

In-Depth Analysis

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be clean and highly informative. The downfield singlets for the pyrazole C-H and the acidic protons (NH and COOH) are characteristic. The large singlet integrating to 9 protons at approximately 1.4 ppm is the unmistakable signature of the tert-butyl group.[11] In the ¹³C NMR spectrum, the quaternary carbons of the pyrazole ring and the tert-butyl group, along with the downfield carboxyl carbon, confirm the core structure.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functional group. A very broad absorption band spanning from 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9][10] This is accompanied by a strong, sharp carbonyl (C=O) absorption peak around 1680-1710 cm⁻¹.[10]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing definitive confirmation of the chemical formula.

Part 4: Conclusion and Future Directions

This guide outlines a robust and reproducible method for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. The described protocols, from synthesis to characterization, provide a complete workflow for obtaining this valuable building block in high purity. Its structural features make it an ideal starting point for library synthesis in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies where the pyrazole scaffold is a well-established pharmacophore.[1][2]

References

-

ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available from: [Link]

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Available from: [Link]

-

Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme Connect. Available from: [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Ahmad, I., Ahmad, W., Singh, S., & Singh, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

SpectraBase. 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Tang, Z., Ding, X. L., Xie, Y. S., & Zhao, B. X. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]

-

PubChem. 1-tert-butyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

-

PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]

-

PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

-

PubMed. The synthesis of 2-deoxy-α-D-glycosides from D-glycals catalyzed by TMSI and PPh3. Available from: [Link]

-

University of Calgary. Sample IR spectra. Available from: [Link]

-

NIST. 1H-Pyrazole. Available from: [Link]

-

National Institutes of Health. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

National Institutes of Health. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Matrix Fine Chemicals. 1-BENZYL-3-(TERT-BUTYL)-1H-PYRAZOLE-5.-CARBOXYLICACID. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1152540-42-5|3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document synthesizes available information on closely related analogues and the broader class of pyrazole derivatives to offer valuable insights for researchers.

Core Compound Identification and Properties

CAS Number: 1152540-42-5[1]

Molecular Formula: C₈H₁₂N₂O₂[1]

Molecular Weight: 168.19 g/mol [1]

The structure of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, characterized by a pyrazole ring substituted with a bulky tert-butyl group at the C3 position and a carboxylic acid at the C4 position, is a key determinant of its chemical reactivity and biological activity. The tert-butyl group, with its steric hindrance, can influence the molecule's conformation and its interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as esterification or amidation, enabling the synthesis of diverse compound libraries for drug discovery.

Diagram of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid

Caption: Proposed workflow for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.

General Experimental Protocol (Hydrolysis of Ester)

This protocol is a generalized procedure based on common laboratory practices for the hydrolysis of esters to carboxylic acids and should be optimized for this specific substrate.

-

Dissolution: Dissolve ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate in a suitable solvent, such as a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify it with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum.

-

Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid are not available, the following are predicted characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3-1.5 ppm. In a related N-methylated derivative, the tert-butyl protons appear at 1.24 ppm. [2]* Pyrazole C5-H (1H): A singlet is anticipated in the aromatic region, likely between δ 7.5 and 8.5 ppm.

-

Pyrazole N-H (1H): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration, but typically appears downfield (>10 ppm).

-

Carboxylic Acid O-H (1H): A very broad singlet is expected at a downfield chemical shift, typically >12 ppm.

¹³C NMR Spectroscopy

-

tert-Butyl Quaternary Carbon: Expected around δ 30-35 ppm.

-

tert-Butyl Methyl Carbons: Expected around δ 28-32 ppm.

-

Pyrazole C3: Expected to be significantly downfield, likely in the range of δ 160-170 ppm due to the attachment of the bulky tert-butyl group.

-

Pyrazole C4: Expected around δ 110-120 ppm.

-

Pyrazole C5: Expected around δ 130-140 ppm.

-

Carboxylic Acid Carbonyl: Expected in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.

-

C-H Stretch (tert-Butyl): Sharp absorptions are expected around 2960 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole Ring): Absorptions are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M+): The molecular ion peak is expected at m/z = 168.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). The tert-butyl group may fragment through the loss of a methyl group (M-15) or isobutylene (M-56).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring system is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common binding motif for many inhibitors.

Diagram of Pyrazole Scaffold in Kinase Inhibition

Caption: Pyrazole-based inhibitors often compete with ATP by forming hydrogen bonds with the kinase hinge region.

The specific substitution pattern of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, with its bulky hydrophobic group and a carboxylic acid for further derivatization, makes it an attractive starting point for the design of novel kinase inhibitors. The tert-butyl group can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Safety and Handling

Specific safety and handling information for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is not available. However, based on the data for related compounds, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.

-

Hazards: Based on related pyrazole carboxylic acids, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: The information provided in this guide is intended for research and development purposes only. Much of the data presented is based on predictions and information from related compounds due to the limited availability of experimental data for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24611599, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(11):3325. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 2012;89:183. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014;2014(6):54-71. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. 2021;2021(3):M1250. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. 2022;2022(1):M1321. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2015;7(2):87-101. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(16):4945. [Link]

Sources

The Rising Prominence of Pyrazole Carboxylic Acid Derivatives in Therapeutic Innovation: A Technical Guide for Drug Discovery Professionals

Preamble: Beyond the Scaffold - A Paradigm of Versatility

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a testament to the power of heterocyclic scaffolds in shaping modern pharmacotherapy. Its inherent structural features, including hydrogen bond donors and acceptors, and its aromatic nature, have made it a privileged core in a multitude of approved drugs.[1][2] The strategic incorporation of a carboxylic acid moiety to this scaffold further enhances its therapeutic potential, providing a crucial anchor for molecular interactions and a versatile handle for synthetic elaboration. This guide delves into the burgeoning field of novel pyrazole carboxylic acid derivatives, offering an in-depth exploration of their diverse biological activities, the rationale behind their design and synthesis, and the practical methodologies for their evaluation. Our focus extends beyond a mere recitation of facts to an integrated understanding of the structure-activity relationships and mechanisms of action that underpin their therapeutic promise.

I. The Synthetic Cornerstone: Crafting the Pyrazole Carboxylic Acid Core

The journey to unlocking the biological potential of these derivatives begins with their synthesis. The choice of synthetic route is paramount, dictating the accessible substitution patterns and, ultimately, the biological targets that can be engaged. A prevalent and adaptable strategy involves a two-stage process: the initial construction of the pyrazole ring with a carboxylic acid or ester functionality, followed by further derivatization.

Core Synthesis: A Step-by-Step Protocol

A common and effective method for constructing the pyrazole core is through the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[3]

Protocol 1: Synthesis of a Pyrazole-Carboxylate Ester

-

Materials:

-

Hydrazine derivative (1.0 eq)

-

β-Ketoester (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[3]

-

Add a catalytic amount of glacial acetic acid to the solution.[3]

-

Add the β-ketoester dropwise to the stirred solution at room temperature.[3]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the pyrazole-carboxylate ester.

-

Protocol 2: Hydrolysis to Pyrazole Carboxylic Acid

-

Materials:

-

Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Dissolve the pyrazole-carboxylate ester in a mixture of THF and water.

-

Add LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the pyrazole carboxylic acid.

-

Caption: General workflow for the synthesis of the pyrazole carboxylic acid core.

II. A Spectrum of Biological Activities: From Microbes to Malignancies

The true value of pyrazole carboxylic acid derivatives lies in their remarkable range of biological activities. This versatility stems from the scaffold's ability to be tailored to interact with a wide array of biological targets.

A. Antimicrobial Warfare: Combating Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as promising candidates, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Preparation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A standard antibiotic (e.g., ciprofloxacin) and a solvent control (e.g., DMSO) should be included.[2]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[6]

B. Anticancer Potential: Targeting the Hallmarks of Cancer

Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle progression and signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole carboxylic acid derivatives for a specified duration (e.g., 48 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

C. Anti-inflammatory Action: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrazole carboxylic acid derivatives have shown potent anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivatives.[13][14]

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.[13]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[12]

III. Decoding the Mechanism: Structure-Activity Relationships and Signaling Pathways

A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrazole carboxylic acid derivatives. Furthermore, elucidating the signaling pathways they modulate provides a clear mechanistic basis for their observed biological effects.

A. Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole carboxylic acid scaffold has revealed key structural features that govern biological activity.

| Modification Site | General Observation | Example Biological Activity |

| N1-Substitution | Aromatic or heteroaromatic rings often enhance activity. | Anticancer, Antimicrobial[15] |

| C3-Substitution | Bulky hydrophobic groups can improve binding to enzyme active sites. | Anti-inflammatory (COX inhibition) |

| C4-Substitution | Introduction of specific functional groups can modulate selectivity. | Enzyme Inhibition[16] |

| C5-Substitution | Can influence pharmacokinetic properties and overall potency. | Antiviral[17] |

| Carboxylic Acid Derivatization | Conversion to amides or esters can alter solubility and cell permeability. | Various |

B. Signaling Pathway Modulation: The Case of CDK2 Inhibition in Cancer

Certain novel pyrazole-indole hybrids have demonstrated potent anticancer activity by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cell proliferation.

Caption: Simplified signaling pathway of CDK2 inhibition by pyrazole derivatives.

IV. Concluding Remarks and Future Directions

The exploration of novel pyrazole carboxylic acid derivatives continues to be a fertile ground for drug discovery. The synthetic tractability of this scaffold, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of new therapeutics. Future research will undoubtedly focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable class of compounds.

V. References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

-

Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PubMed Central. Available from: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

-

Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. Available from: [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available from: [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. Available from: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. Available from: [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - Semantic Scholar. Available from: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. Available from: [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate. Available from: [Link]

-

“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents” - BULLETIN FOR TECHNOLOGY AND HISTORY. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available from: [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available from: [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

Sources

- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 2. jpsbr.org [jpsbr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. bthnl.com [bthnl.com]

- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

"mechanism of action of pyrazole-based compounds in biological systems"

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds in Biological Systems

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2][3] This guide provides a comprehensive technical overview of the primary mechanisms through which pyrazole-based compounds exert their effects on biological systems. We will delve into the molecular intricacies of their most dominant role as enzyme inhibitors, particularly focusing on protein kinases and cyclooxygenase (COX) enzymes, which are critical targets in oncology and inflammation, respectively. Furthermore, this document explores their action as antimicrobial agents and provides detailed, field-proven experimental protocols for validating these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrazole core in their therapeutic programs.

Part 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole moiety's success in drug discovery is not coincidental; it stems from its intrinsic chemical and structural properties. The five-membered ring is aromatic and planar, providing a rigid framework for the precise orientation of functional groups. It uniquely possesses both a hydrogen bond donor (the pyrrole-like N-1 atom) and a hydrogen bond acceptor (the pyridine-like N-2 atom), enabling versatile interactions with biological targets.[3] This dual nature allows pyrazole to serve as a bioisosteric replacement for other functionalities, often improving a compound's pharmacokinetic and pharmacodynamic profile.[1]

The synthetic tractability of the pyrazole ring, most commonly via the Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, allows for extensive and diverse substitution patterns.[4][5] This chemical flexibility empowers medicinal chemists to fine-tune potency, selectivity, and drug-like properties, solidifying its status as a privileged structure in the development of targeted therapies.[1]

Part 2: Dominant Mechanism of Action: Enzyme Inhibition

The most extensively documented and clinically relevant mechanism of action for pyrazole compounds is the inhibition of enzymes. Their ability to fit into active sites and form critical non-covalent interactions makes them potent and often highly selective inhibitors.

Protein Kinase Inhibition: Targeting Aberrant Cellular Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[6][7] Consequently, they are among the most important classes of drug targets. Pyrazole-based compounds have emerged as a major class of protein kinase inhibitors (PKIs).[8]

Mechanism of Action: The primary mechanism for pyrazole-based PKIs is ATP-competitive inhibition. These molecules are designed to mimic the adenine region of ATP, binding to the enzyme's active site in the ATP-binding pocket. The pyrazole core is particularly adept at forming one or more crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[1]

For instance, in pyrazole-based Bcr-Abl inhibitors, the pyridine ring often acts as the hinge-binding moiety, with the pyridyl nitrogen accepting a hydrogen bond from the backbone NH of Met318.[6] The pyrazole ring itself can participate in π-π stacking interactions with other residues, such as Thr315, further stabilizing the inhibitor-enzyme complex.[6] This targeted binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that drives pathological processes like cell proliferation and survival.

Signaling Pathway Visualization:

Caption: Pyrazole-based inhibitors block signaling by competing with ATP.

Data Presentation: Pyrazole-Based Kinase Inhibitors

The table below summarizes the inhibitory potency (IC₅₀) of selected pyrazole compounds against various protein kinases, demonstrating their broad applicability.

| Compound Class/Example | Target Kinase | IC₅₀ | Reference(s) |

| Afuresertib Analogue (Cmpd 2) | Akt1 | 1.3 nM | [6] |

| Pyrazole-based Cmpd 6 | Aurora A | 0.16 µM | [6] |

| Diayrlamide derivative (Cmpd 10) | Bcr-Abl | 14.2 nM | [6] |

| Patented Derivative (Cmpd 28) | CDK12 | 9 nM | [6] |

| Fused Pyrazole Cmpd 3 | EGFR | 0.06 µM | [9] |

| Fused Pyrazole Cmpd 9 | VEGFR-2 | 0.22 µM | [9] |

| Pyrazole Carbaldehyde (Cmpd 43) | PI3 Kinase | 0.25 µM | [10] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a standard procedure for determining the IC₅₀ value of a pyrazole-based compound against a target protein kinase.

Causality & Trustworthiness: This assay is designed to be self-validating. The use of positive (known inhibitor) and negative (DMSO vehicle) controls ensures that the assay is performing as expected. Measuring enzyme activity under initial velocity conditions is critical for accurate kinetic analysis.[11] The ATP concentration is kept at or near its Michaelis-Menten constant (Km) to ensure that competitive inhibitors can be detected effectively.[11]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Stock: Prepare a concentrated stock of the purified kinase in assay buffer with a stabilizer like BSA or glycerol.

-

Substrate Stock: Prepare a stock solution of the peptide or protein substrate specific to the kinase.

-

ATP Stock: Prepare a high-concentration stock of ATP in water.

-

Test Compound: Prepare a serial dilution of the pyrazole compound in DMSO, typically starting from 10 mM. Create a corresponding plate with intermediate dilutions in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of assay buffer containing the kinase to each well.

-

Add 0.5 µL of the serially diluted test compound (or DMSO for controls) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[12]

-

Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in assay buffer at 2x the final desired concentration) to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.

-

-

Detection:

-

Add 10 µL of a detection reagent (e.g., ADP-Glo™, which measures ADP production via a luciferase-based reaction) according to the manufacturer's protocol.

-

Read the luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]

-

Experimental Workflow Visualization:

Caption: Workflow for an in vitro kinase inhibition assay.

Cyclooxygenase (COX) Inhibition: Modulating the Inflammatory Response

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation.[14] Pyrazole-based compounds, exemplified by the FDA-approved drug Celecoxib, are renowned for their ability to selectively inhibit COX-2.[15]

Mechanism of Action: The selectivity of pyrazole-based inhibitors for COX-2 is a classic example of structure-based drug design. The active site of COX-2 is approximately 20% larger than that of COX-1 due to a key amino acid difference (valine in COX-2 vs. the bulkier isoleucine in COX-1). This creates a hydrophobic side pocket in the COX-2 active site.[16] Pyrazole inhibitors like celecoxib possess a bulky sulfonamide (or similar) moiety that fits snugly into this side pocket, anchoring the inhibitor and blocking substrate access.[16] This specific interaction is not possible in the smaller COX-1 active site, leading to potent and selective inhibition of COX-2. Docking studies have shown that the sulfonamide group often forms hydrogen bonds with key residues like Arg120, further enhancing binding affinity.[16]

Signaling Pathway Visualization:

Caption: Selective inhibition of the COX-2 inflammatory pathway.

Data Presentation: Pyrazole-Based COX Inhibitors

The selectivity index (SI) is a critical parameter, calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

| Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Celecoxib | >100 | 1.28 | >78.06 | [16] |

| Compound 5u | 130.2 | 1.79 | 72.73 | [16] |

| Compound 5s | 165.0 | 2.51 | 65.75 | [16] |

| Pyrazole Cmpd 11 | - | 0.043 | - | [17] |

| Pyrazole Cmpd 12 | - | 0.049 | - | [17] |

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol describes a method to determine the IC₅₀ and selectivity index of a pyrazole compound by measuring the peroxidase activity of COX-1 and COX-2.

-

Assay Components:

-

Enzyme: Purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactor Solution: Heme and TPP (N,N,N',N'-tetramethyl-p-phenylenediamine) in assay buffer.

-

Substrate: Arachidonic acid.

-

Test Compound: Serially diluted in DMSO.

-

-

Assay Procedure (96-well plate):

-

Two separate plates are set up, one for COX-1 and one for COX-2.

-

Add 150 µL of assay buffer, 10 µL of cofactor solution, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of the diluted test compound or control (e.g., Celecoxib for positive control, DMSO for negative).

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of change in absorbance is proportional to COX activity.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition vs. log[inhibitor] and fitting to a dose-response curve.

-

Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

-

Part 3: Antimicrobial and Antiparasitic Mechanisms

Beyond their role as enzyme inhibitors in human cells, pyrazole derivatives exhibit a broad spectrum of activity against pathogenic microorganisms, including bacteria, fungi, and parasites.[18][19][20]

Mechanism of Action: The mechanisms underlying the antimicrobial effects of pyrazoles are diverse and not always fully elucidated. However, a prominent target in bacteria is DNA gyrase , a type II topoisomerase essential for DNA replication, recombination, and repair.[21] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Other proposed mechanisms include the disruption of metabolic pathways, interference with cell wall synthesis, and impairment of membrane function. The specific mechanism is highly dependent on the substitution pattern of the pyrazole scaffold.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Example | Test Organism | MIC (µg/mL) | Reference(s) |

| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | [19] |

| Hydrazone 21a | Candida albicans | 2.9 - 7.8 | [19] |

| β-enaminonitrile 3c | S. aureus, E. coli (Gram +/-) | High Activity | [22] |

| Pyranopyrazole 4 | Aspergillus niger (Fungus) | Good Activity | [22] |

| Note: Some studies report activity qualitatively ("High" or "Good") based on inhibition zones rather than specific MIC values. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the standard broth microdilution method to quantify the antimicrobial activity of a pyrazole compound.

-

Preparation:

-

Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Inoculum: Culture the microorganism overnight, then dilute in the appropriate media to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Plate: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using the appropriate broth.

-

-

Assay Procedure:

-

Inoculate each well of the compound plate with 50 µL of the standardized microbial suspension.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Reading Results:

-

Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in visualization.

-

Experimental Workflow Visualization:

Caption: Workflow for MIC determination via broth microdilution.

Part 4: Conclusion and Future Prospects

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility allows it to serve as the foundation for compounds targeting a wide array of biological systems through diverse mechanisms of action. The primary mechanism, enzyme inhibition, has yielded blockbuster drugs for treating cancer and inflammation by precisely targeting protein kinases and COX enzymes. Concurrently, the scaffold's potential in combating infectious diseases continues to be an active and promising area of research.

Future efforts will likely focus on developing pyrazole derivatives with multi-target activities, such as dual kinase/COX inhibitors, to address complex diseases with synergistic efficacy.[9] Furthermore, exploring novel mechanisms and targets, as well as applying advanced drug delivery strategies, will undoubtedly expand the therapeutic utility of this exceptional heterocyclic core, ensuring its prominence in the pharmacopeia for years to come.

References

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Google Books.

-

Al-Ostath, A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1313-1331. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline. [Link]

-

Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]

-

Gouda, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3326. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Abo-Ashour, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5543. [Link]

-

Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3527-3543. [Link]

-

Gorgani, L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6245. [Link]

-

Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2534-2539. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

-

El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

-

Aouad, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]

-

Al-Blewi, F. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663378. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). SlideShare. [Link]

-

Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 955-962. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]

-

Ammazzalam, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1730. [Link]

-

Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. [Link]

-

Noonan, J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Al-Zharani, N. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 266. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: A Mini-Review of the Last Five Years. (2020). Recent Patents on Anti-Infective Drug Discovery. [Link]

-

Gomaa, A. A. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(18), 4216. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Recent Patents on Anti-Cancer Drug Discovery. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2024). Gels. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

El-Gazzar, M. G., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Enzyme assay techniques and protocols. (2024). ResearchGate. [Link]

-

Rydberg, U., & Buijten, J. (1975). Kinetics of some pyrazole derivatives in the rat. Journal of Pharmacy and Pharmacology, 27(1), 23-28. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchr.org [jchr.org]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crystallography and Molecular Structure of Substituted Pyrazoles

Introduction: The Privileged Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their remarkable pharmacological versatility, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities, has established them as a "privileged scaffold" in drug development.[3] The facile substitution at various positions of the pyrazole ring allows for the meticulous tuning of steric and electronic properties, which in turn modulates their interaction with biological targets and influences their pharmacokinetic profiles.[4] A profound understanding of the three-dimensional structure of substituted pyrazoles at the atomic level is therefore paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity.

This technical guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and molecular structure of substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices, thereby fostering a deeper understanding of the interplay between molecular architecture and biological function.

Synthesis of Substituted Pyrazoles: The Gateway to Structural Diversity

The synthetic accessibility of the pyrazole core is a key factor in its prevalence in medicinal chemistry.[3] Among the various synthetic routes, the Knorr pyrazole synthesis and its modifications remain the most widely employed methods due to their simplicity and broad substrate scope.[5][6]

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers.[7] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[7][8] The regioselectivity is influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions, such as pH.[7]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazolone [5][6]

This protocol details the synthesis of a pyrazolone, a common pyrazole derivative, from a β-ketoester and a hydrazine.

-

Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed. A typical mobile phase is 30% ethyl acetate/70% hexane.

-

Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to facilitate precipitation of the product.[9]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]

Diagram: Generalized Workflow for Knorr Pyrazole Synthesis

Caption: Experimental workflow for the Knorr synthesis of substituted pyrazoles.

Single-Crystal X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the overall molecular conformation.[11][12] This technique is indispensable for understanding the subtle structural nuances of substituted pyrazoles that govern their biological activity.

From Powder to Perfection: The Art of Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal.[13] This is often the most challenging and critical step in the process.[14] The ideal crystal for X-ray diffraction is a single, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm, free from defects and inclusions.[14]

Experimental Protocol: Growing Single Crystals by Slow Evaporation [13]

-

Purity is Paramount: Ensure the compound to be crystallized is of high purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. If the compound is too soluble, the yield of crystals will be low; if it is poorly soluble, it will be difficult to prepare a saturated solution.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Gentle heating may be required to dissolve the compound completely.

-

Filtration: Filter the solution while hot through a clean, dust-free filter (e.g., a cotton plug in a Pasteur pipette) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vessel with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

-

Patience is a Virtue: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Do not disturb the growing crystals.[13]

The X-ray Diffraction Experiment: From Diffraction Pattern to Electron Density Map

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[11] The crystal diffracts the X-rays in a unique pattern of spots, which are recorded on a detector.[15] The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.

Diagram: The Single-Crystal X-ray Diffraction Workflow

Caption: The workflow of a single-crystal X-ray diffraction experiment.

The raw diffraction data is then processed, which involves integrating the intensities of the diffraction spots, scaling the data, and merging symmetry-related reflections.[15][16] The processed data is then used to solve the crystal structure, often using direct methods, which provide an initial model of the electron density.[17] This model is then refined using least-squares methods, such as those implemented in the SHELXL program, to obtain the final, accurate atomic positions and thermal parameters.[17]

Molecular Structure of Substituted Pyrazoles: A Detailed Analysis

The crystal structure of a substituted pyrazole reveals a wealth of information about its molecular geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.

Molecular Geometry and Conformational Analysis

The pyrazole ring itself is an aromatic, planar five-membered heterocycle.[4] However, the substituents on the ring can significantly influence the overall molecular conformation. For example, the dihedral angles between the pyrazole ring and any attached aryl substituents are crucial in defining the three-dimensional shape of the molecule. These conformational preferences can have a direct impact on how the molecule fits into the binding pocket of a biological target.

Table 1: Comparison of Selected Geometric Parameters for Representative Substituted Pyrazoles

| CSD Refcode | Substituents | N1-N2 Bond Length (Å) | C3-N2 Bond Length (Å) | C5-N1 Bond Length (Å) | Dihedral Angle (°) (Pyrazole-Aryl at C5) |

| FUWBIJ | 4-fluoro-1H-pyrazole | 1.357 | 1.328 | 1.363 | N/A |

| BEZPOL | 3,5-diphenyl-1H-pyrazole | 1.362 | 1.341 | 1.343 | 21.8 |

| CELEBX | Celecoxib | 1.375 | 1.332 | 1.385 | 49.3 |

Data obtained from the Cambridge Structural Database (CSD).[18]

Intermolecular Interactions and Crystal Packing

The solid-state structure of substituted pyrazoles is stabilized by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role.[1][19] The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing for the formation of various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers (chains).[20] The nature and position of the substituents on the pyrazole ring can influence which of these motifs is favored.[20]

Other weak interactions, such as C-H···π, π-π stacking, and halogen bonds, also contribute to the overall crystal packing.[1] A detailed analysis of these interactions can be performed using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[2][21][22]

Diagram: Common Hydrogen Bonding Motifs in Pyrazole Crystals

Caption: Schematic representation of common hydrogen bonding patterns in pyrazole crystals.

Structure-Activity Relationships (SAR) and the Role of Crystallography in Drug Design

The detailed structural information obtained from crystallography is a cornerstone of modern structure-based drug design. By understanding how a series of substituted pyrazoles bind to a target protein, medicinal chemists can establish structure-activity relationships (SAR).[18][23] SAR studies correlate the structural features of a molecule with its biological activity, providing a roadmap for the design of more potent and selective drug candidates.[23]

For instance, crystallographic studies of pyrazole-based inhibitors bound to their target enzymes can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. This information allows for the rational design of new derivatives with modified substituents that can enhance these interactions and improve the overall pharmacological profile of the compound. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of novel pyrazole derivatives.[5][13][21]

Conclusion: From Crystal Structure to Clinical Candidate

The journey from a synthetic precursor to a potential clinical candidate is a complex and multifaceted process. For pyrazole-based therapeutics, a deep and nuanced understanding of their molecular structure is not merely an academic exercise but a critical component of successful drug discovery. This guide has provided an in-depth overview of the key experimental and computational techniques used to elucidate and analyze the crystal structures of substituted pyrazoles. By integrating the principles of organic synthesis, X-ray crystallography, and medicinal chemistry, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Crystal structure refinement with SHELXL. National Institutes of Health. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

- User guide to crystal structure refinement with SHELXL 1. Introduction.

-